molecular formula C14H12N4OS2 B11356189 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-1,3-thiazole-5-carboxamide

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11356189
M. Wt: 316.4 g/mol
InChI Key: VXQDQUHNWHMWNF-UHFFFAOYSA-N
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Description

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-1,3-thiazole-5-carboxamide typically involves the reaction of 2-phenyl-1,3-thiazole-5-carboxylic acid with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted thiadiazole derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell lysis and death. In cancer cells, the compound can induce apoptosis by activating caspase enzymes and promoting DNA fragmentation.

Comparison with Similar Compounds

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-1,3-thiazole-5-carboxamide can be compared with other similar compounds, such as:

    1,3,4-thiadiazole derivatives: These compounds share a similar core structure and exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Thiazole derivatives: These compounds are known for their wide range of applications in medicinal chemistry, including as antimicrobial and anticancer agents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H12N4OS2

Molecular Weight

316.4 g/mol

IUPAC Name

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H12N4OS2/c1-8-11(12(19)16-14-18-17-9(2)20-14)21-13(15-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,16,18,19)

InChI Key

VXQDQUHNWHMWNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)C

Origin of Product

United States

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